molecular formula C8H10N2O3 B13081303 1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-4-carboxylic acid

1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-4-carboxylic acid

Cat. No.: B13081303
M. Wt: 182.18 g/mol
InChI Key: ZRKYIHMJKMFLOA-UHFFFAOYSA-N
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Description

1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-4-carboxylic acid is a heterocyclic compound with a unique structure that combines a pyrano ring with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a suitable aldehyde or ketone in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or methanol to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, such as amines or halides, under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to derivatives with different properties .

Scientific Research Applications

1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-4-carboxylic acid is unique due to its specific ring fusion and the position of the carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-4-carboxylic acid

InChI

InChI=1S/C8H10N2O3/c1-10-6-2-3-13-7(8(11)12)5(6)4-9-10/h4,7H,2-3H2,1H3,(H,11,12)

InChI Key

ZRKYIHMJKMFLOA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(OCC2)C(=O)O

Origin of Product

United States

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